1-((4-iodo-3-methoxyphenyl)sulfonyl)-1H-pyrazole
Overview
Description
1-((4-iodo-3-methoxyphenyl)sulfonyl)-1H-pyrazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a sulfonyl group attached to a 4-iodo-3-methoxyphenyl moiety. The presence of iodine and methoxy groups in the phenyl ring contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-iodo-3-methoxyphenyl)sulfonyl)-1H-pyrazole typically involves the following steps:
Formation of the Phenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-iodo-3-methoxyphenyl with a suitable sulfonyl chloride reagent under basic conditions. This reaction forms the 4-iodo-3-methoxyphenylsulfonyl chloride intermediate.
Pyrazole Ring Formation: The intermediate is then reacted with a pyrazole derivative in the presence of a base, such as potassium carbonate, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((4-iodo-3-methoxyphenyl)sulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation-reduction reactions, potentially altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Oxidation and Reduction Reactions: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-((4-iodo-3-methoxyphenyl)sulfonyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((4-iodo-3-methoxyphenyl)sulfonyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the iodine and methoxy groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-((4-iodo-3-methoxyphenyl)sulfonyl)-4-piperidinecarboxamide: Shares the same phenyl sulfonyl moiety but differs in the heterocyclic ring structure.
1-((4-iodo-3-methoxyphenyl)sulfonyl)-3,5-dimethylpiperidine: Similar phenyl sulfonyl group with a different piperidine substitution pattern.
Uniqueness
1-((4-iodo-3-methoxyphenyl)sulfonyl)-1H-pyrazole is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
1-(4-iodo-3-methoxyphenyl)sulfonylpyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O3S/c1-16-10-7-8(3-4-9(10)11)17(14,15)13-6-2-5-12-13/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKKVMYMUCOJRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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